5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with an amino group, a benzyloxy methyl group, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one typically involves multi-step organic reactionsThe amino group can be introduced via amination reactions using suitable amine sources under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility for various applications .
Scientific Research Applications
5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: The compound is used in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-1-[(benzyloxy)methyl]-3-bromo-1,2-dihydropyridin-2-one include:
- 5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole
- 5-Amino-3-[(benzyloxy)methyl]-1-tert-butyl-1H-pyrazole-4-carbonitrile
- 4-(Benzyloxy)-2-hydroxybenzaldehyde derivatives .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy methyl group and the bromine atom provides unique reactivity and potential for further functionalization, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H13BrN2O2 |
---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
5-amino-3-bromo-1-(phenylmethoxymethyl)pyridin-2-one |
InChI |
InChI=1S/C13H13BrN2O2/c14-12-6-11(15)7-16(13(12)17)9-18-8-10-4-2-1-3-5-10/h1-7H,8-9,15H2 |
InChI Key |
LUCKJEXOMOFTLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C=C(C=C(C2=O)Br)N |
Origin of Product |
United States |
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